Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate
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Overview
Description
Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate: is a chemical compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butyl group attached to the nitrogen atom in the azaspiro structure provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the azaspiro structure into more saturated forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of saturated azaspiro compounds.
Substitution: Formation of various substituted azaspiro derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 7-azaspiro[35]non-1-ene-7-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of spiro compounds on biological systems. It may serve as a model compound for investigating the interactions of spiro structures with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: In the industrial sector, tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Comparison:
- Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound has an oxo group instead of an ene group, which affects its reactivity and potential applications.
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: The presence of a hydroxy group introduces different chemical properties, such as increased polarity and hydrogen bonding capability.
- Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has an additional nitrogen atom, which can influence its electronic properties and reactivity.
Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate stands out due to its unique spiro structure and the presence of an ene group, which provides distinct chemical and biological properties.
Biological Activity
Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H21NO2 and a molecular weight of approximately 223.31 g/mol. Its spirocyclic structure contributes to its unique reactivity and interaction with biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties . The compound's structure allows it to interact with microbial membranes, potentially leading to disruption and cell death.
Research Findings
- A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting a potential for development as an antibacterial agent .
- The compound's efficacy against fungal pathogens has also been noted, indicating a broad spectrum of antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound is another area of active research. Its mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis.
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) have shown that the compound can significantly reduce cell viability at certain concentrations, indicating its potential as a chemotherapeutic agent .
- Mechanistic Insights : Research suggests that the compound may modulate signaling pathways involved in cell survival and apoptosis, although detailed mechanisms remain to be fully elucidated .
Pharmacological Applications
Beyond its antimicrobial and anticancer properties, this compound is being explored for various other pharmacological applications:
Potential Therapeutic Uses
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
- Chemokine Receptor Modulation : Research indicates that related compounds can influence chemokine receptors (CCR3 and CCR5), which are implicated in HIV infection and inflammatory responses .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, highlighting its complexity as a pharmaceutical intermediate. Various synthetic routes have been reported, emphasizing the versatility in producing different derivatives with enhanced biological activities .
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₁NO₂ |
Molecular Weight | 223.31 g/mol |
Antimicrobial Activity | Significant against Gram-positive bacteria |
Anticancer Activity | Reduces viability in cancer cell lines |
Other Activities | Potential anti-inflammatory effects |
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
tert-butyl 7-azaspiro[3.5]non-2-ene-7-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-7-13(8-10-14)5-4-6-13/h4-5H,6-10H2,1-3H3 |
InChI Key |
DFDYAYWUUVLMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC=C2 |
Origin of Product |
United States |
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